![molecular formula C38H48O19 B149983 Baohuoside V CAS No. 118544-18-6](/img/structure/B149983.png)
Baohuoside V
Overview
Description
Baohuoside V is a flavonoid isolated from the dried herb of Epimedium davidii . It has a molecular weight of 808.78 and its chemical formula is C38H48O19 .
Molecular Structure Analysis
The molecular structure of Baohuoside V includes 62 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 6 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 9 hydroxyl groups, 2 aromatic hydroxyls, and 1 primary alcohol .Scientific Research Applications
- Baohuoside V exhibits promising anticancer activity. It induces apoptosis in human non-small cell lung cancer cells (NSCLC) through a reactive oxygen species (ROS)-mediated mitochondrial pathway. Additionally, it inhibits the growth of U266 multiple myeloma and pre-osteoclastic RAW264.7 cells .
- Researchers have investigated potential drug–drug interactions between baohuoside I (a related compound) and other drugs. These studies provide a scientific basis for the rational use of baohuosides in clinical practice .
- Recent multidisciplinary strategies aim to enhance the therapeutic effects of flavonoids from Epimedii Folium, including baohuoside V . Enzyme engineering and nanotechnology play crucial roles in increasing productivity, improving delivery efficiency, and enhancing therapeutic outcomes .
Anticancer Properties
Metabolism Interaction Studies
Enzyme Engineering and Nanotechnology
Future Directions
properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPLDYBWOKMCT-KUBBBFTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baohuoside V | |
CAS RN |
118544-18-6 | |
Record name | Diphylloside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118544186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Baohuoside V and where was it found?
A1: Baohuoside V is a chemical compound isolated from the aerial parts of the Epimedium truncatum plant []. This study marks the first time Baohuoside V has been identified in this plant species.
Q2: What other compounds were found alongside Baohuoside V in this study?
A2: The study isolated a total of eight compounds from Epimedium truncatum, including: baohuoside II, hyperin, epimedoside-C, oleanolic acid, baohuoside III, baohuoside V, epimedoside-A, and kaempferol-3-dirhamnoside [].
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